molecular formula C4H6O4 B12311715 3,4-Dihydroxydihydrofuran-2(3H)-one

3,4-Dihydroxydihydrofuran-2(3H)-one

Cat. No.: B12311715
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-UHFFFAOYSA-N
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Description

3,4-Dihydroxydihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the oxidation of dihydrofuran derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the cyclization of hydroxy-substituted precursors in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxydihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydroxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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